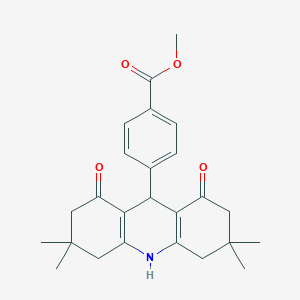

![molecular formula C12H18N2O3S B400455 N-[4-(butylsulfamoyl)phenyl]acetamide CAS No. 72225-61-7](/img/structure/B400455.png)

N-[4-(butylsulfamoyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(butylsulfamoyl)phenyl]acetamide” is a chemical compound with the linear formula C12H18N2O3S . It has a molecular weight of 270.353 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-[4-(butylsulfamoyl)phenyl]acetamide” is represented by the linear formula C12H18N2O3S . It has a molecular weight of 270.353 .

Scientific Research Applications

Electronic and Biological Interactions

- Electron Behavior and Biological Properties : N-[4-(Ethylsulfamoyl)phenyl]acetamide shows significant electron behavior and biological properties when investigated using DFT tools. The molecular docking study indicates potential fungal and cancer activities of the compound (Bharathy et al., 2021).

Synthesis and Antimicrobial Studies

- Antimicrobial Activities : Sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, were synthesized and characterized, with studies showing that these derivatives do not exhibit significant antibacterial or antifungal activities (Lahtinen et al., 2014).

Chemoselective Acetylation

- Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs, with studies on chemoselective monoacetylation showing promising results (Magadum & Yadav, 2018).

Enzyme Inhibition

- Chymotrypsin Inhibitors : Synthesized N-substituted sulfamoylacetamides, including variants of N-[4-(butylsulfamoyl)phenyl]acetamide, were found to be moderate inhibitors of the enzyme α-Chymotrypsin (Siddiqui et al., 2017).

Metallophthalocyanines Synthesis

- Soluble Metallo-phthalocyanines : New metallophthalocyanines with N-(4-(3,4-dicyanophenoxy)phenyl)acetamide units have been synthesized, enhancing solubility compared to unsubstituted phthalocyanines, useful in various applications (Ağırtaş & İzgi, 2009).

Anti-Arthritic and Anti-Inflammatory Activity

- N-(2-Hydroxy phenyl) Acetamide in Arthritis : Demonstrates promising anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats (Jawed et al., 2010).

Two-Photon Absorption Enhancement

- Cooperative Enhancement in Triphenylamine Derivatives : N-(4-(4-(diphenylamino)styryl)phenyl)acetamide and its derivatives show strong cooperative enhancement of two-photon absorption, indicating potential in various optical applications (Wang et al., 2008).

Safety And Hazards

properties

IUPAC Name |

N-[4-(butylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-3-4-9-13-18(16,17)12-7-5-11(6-8-12)14-10(2)15/h5-8,13H,3-4,9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSXTHPECFWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(butylsulfamoyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-3-chlorobut-2-enyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B400373.png)

![2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B400377.png)

![5'-iodospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B400378.png)

![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)

![N-{4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl}acetamide](/img/structure/B400384.png)

![diethyl 5-(5,8-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B400388.png)

![5-Chloro-2-[4-({4-chloro-3-nitrobenzylidene}amino)phenyl]-1,3-benzoxazole](/img/structure/B400390.png)

![N-{4-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B400391.png)

![2-(2-Fluorophenyl)-5-[(3-{4-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B400392.png)

![4-Bromo-2-methoxy-6-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)imino]methyl}phenol](/img/structure/B400393.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B400397.png)

![N-[2-(2-Bromo-phenyl)-benzooxazol-5-yl]-3-methyl-benzamide](/img/structure/B400398.png)